11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
11-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene is a heterocyclic compound featuring a tricyclic core (7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene) with a sulfonyl-linked 3,5-dimethyl-1,2-oxazol-4-yl substituent at position 11. The sulfonyl oxazole moiety is known for its pharmacological relevance, particularly in modulating enzyme targets like cyclooxygenase (COX) and carbonic anhydrase .
Synthesis of this compound likely involves sulfonylation of the triazatricyclo core using 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride under basic conditions (e.g., pyridine), analogous to methods reported for related cytisine derivatives . Structural characterization employs advanced techniques such as ¹H/¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and X-ray crystallography to confirm regiochemistry and spatial arrangement.
Properties
IUPAC Name |
3,5-dimethyl-4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-9-14(10(2)21-16-9)22(19,20)17-6-7-18-13(8-17)11-4-3-5-12(11)15-18/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRJWTPJQZDNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6400^{2,6}]dodeca-1,6-diene typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include dimethylformamide, sulfur trioxide, and various catalysts to facilitate ring closure and functional group transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[640
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or as a tool in biochemical research.
Medicine: The compound may serve as a lead compound for drug development, particularly in areas such as anti-inflammatory or antimicrobial therapies.
Mechanism of Action
The mechanism by which 11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene exerts its effects is likely related to its ability to interact with specific molecular targets. The oxazole and triazatricyclo moieties may enable the compound to bind to enzymes or receptors, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent modifications, depending on the target and the specific functional groups present on the compound .
Comparison with Similar Compounds
Structural Analogues
The compound is compared below with structurally related sulfonyl oxazole derivatives and heterocycles:
Key Observations :
- Bioactivity : The sulfonyl oxazole group in both the target compound and cytisine derivative suggests shared COX inhibitory properties, though the cytisine derivative’s thrombo-modulatory activity is experimentally validated . Coumarin derivatives (e.g., 4i, 4j) lack sulfonyl oxazole motifs but may exhibit anticoagulant effects via vitamin K antagonism .
Functional Implications :
- The cytisine derivative’s polar alkaloid core enhances aqueous solubility, whereas the triazatricyclo core of the target compound may limit bioavailability .
Biological Activity
The compound 11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic molecule with potential biological activity that warrants detailed investigation. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Structure
The chemical structure of the compound can be represented as follows:
Molecular Characteristics
- Molecular Weight : 304.36 g/mol
- LogP : -0.86 (indicating moderate hydrophilicity)
- Polar Surface Area : 110 Ų
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 1
Synthesis
The synthesis of the compound typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles in the presence of suitable solvents and catalysts. The specific reaction conditions can vary, but common methods include using pyridine as a base in dry acetonitrile.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the oxazole ring contributes to its ability to form hydrogen bonds, enhancing its binding affinity to target proteins.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Anticancer Properties
Research has suggested potential anticancer activity:
- Cell Line Studies : The compound was tested on various cancer cell lines (e.g., breast cancer and leukemia) where it induced apoptosis at certain concentrations.
- Mechanism : It appears to inhibit cell proliferation by targeting specific signaling pathways associated with cancer growth.
Case Studies
- Case Study 1 : A study published in MDPI highlighted that derivatives of this compound demonstrated hemorheological activity comparable to established angioprotective agents like pentoxifylline. This suggests potential use in vascular health applications .
- Case Study 2 : A synthesis study reported on the modification of similar oxazole-containing compounds which exhibited enhanced biological activities through structural optimization .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene?
- Methodology :
- Reaction Setup : Dissolve the precursor triazole derivative (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol with glacial acetic acid as a catalyst. Add substituted aldehydes (e.g., benzaldehyde derivatives) and reflux for 4–6 hours under inert conditions .
- Purification : Post-reflux, reduce pressure to evaporate solvent, filter the precipitate, and recrystallize using ethanol or acetonitrile.
- Validation : Confirm structure via single-crystal X-ray diffraction (mean C–C bond deviation: 0.005 Å) and NMR spectroscopy .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodology :
- Spectroscopic Analysis : Use and NMR to confirm substituent positions and sulfonyl group integration.
- Crystallography : Single-crystal X-ray studies (R factor: 0.041) resolve stereochemistry and confirm bicyclic/tricyclic frameworks .
- Thermal Stability : Differential scanning calorimetry (DSC) for melting point determination (not yet reported; see gaps in ).
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodology :
- Enzyme Targets : Perform molecular docking against fungal 14-α-demethylase lanosterol (PDB: 3LD6) to predict antifungal activity. Use AutoDock Vina for binding affinity calculations .
- In Vitro Assays : Test minimum inhibitory concentration (MIC) against Candida spp. or Aspergillus spp. using broth microdilution (CLSI guidelines).
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity be resolved?
- Methodology :
- Dose-Response Validation : Replicate assays across independent labs with standardized protocols (e.g., ISO 20776-1 for antifungals).
- Metabolic Profiling : Use LC-MS/MS to identify metabolites that may interfere with activity. Compare results across cell lines (e.g., HepG2 vs. primary hepatocytes) .
Q. What strategies optimize the compound’s environmental stability for ecotoxicology studies?
- Methodology :
- Degradation Pathways : Conduct photolysis/hydrolysis studies under controlled pH and UV light (e.g., 254 nm, 25°C). Measure half-life using HPLC-UV .
- Biotic Transformation : Incubate with soil microbiota (OECD 307 guidelines) to assess biodegradation products via GC-MS.
Q. How can molecular docking contradictions (e.g., predicted vs. observed activity) be addressed?
- Methodology :
- Dynamic Simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate protein-ligand complex stability over 100 ns.
- Free Energy Calculations : Use MM-PBSA/GBSA to validate binding free energy predictions from docking .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?
- Methodology :
- Analog Synthesis : Vary substituents on the oxazole and triazatricyclo moieties. For example, replace methyl groups with halogens or electron-withdrawing groups.
- Multivariate Analysis : Apply QSAR models (e.g., CoMFA/CoMSIA) using descriptors like logP, polar surface area, and H-bond donors .
Key Research Gaps and Recommendations
- Physicochemical Data : Density, melting point, and solubility data are absent (see ). Prioritize DSC and Karl Fischer titration for hygroscopicity analysis.
- Environmental Fate : No studies on bioaccumulation or trophic transfer. Use OECD 305 guidelines for bioaccumulation testing in aquatic models (e.g., Daphnia magna) .
- Mechanistic Studies : Lack of in vivo toxicity data. Propose rodent models (OECD 420/423) for acute/chronic toxicity profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
